N-(3-chlorobenzyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide N-(3-chlorobenzyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9681120
InChI: InChI=1S/C20H17ClFN3O3/c1-28-15-5-6-16(17(22)10-15)18-7-8-20(27)25(24-18)12-19(26)23-11-13-3-2-4-14(21)9-13/h2-10H,11-12H2,1H3,(H,23,26)
SMILES: COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC(=CC=C3)Cl)F
Molecular Formula: C20H17ClFN3O3
Molecular Weight: 401.8 g/mol

N-(3-chlorobenzyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

CAS No.:

Cat. No.: VC9681120

Molecular Formula: C20H17ClFN3O3

Molecular Weight: 401.8 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chlorobenzyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide -

Specification

Molecular Formula C20H17ClFN3O3
Molecular Weight 401.8 g/mol
IUPAC Name N-[(3-chlorophenyl)methyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Standard InChI InChI=1S/C20H17ClFN3O3/c1-28-15-5-6-16(17(22)10-15)18-7-8-20(27)25(24-18)12-19(26)23-11-13-3-2-4-14(21)9-13/h2-10H,11-12H2,1H3,(H,23,26)
Standard InChI Key IYUCLZWZIOIDMY-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC(=CC=C3)Cl)F
Canonical SMILES COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC(=CC=C3)Cl)F

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure features a pyridazinone ring (a six-membered heterocycle with two adjacent nitrogen atoms) substituted at position 3 with a 2-fluoro-4-methoxyphenyl group. The pyridazinone’s position 1 is linked via a methylene bridge to an acetamide group, which is further substituted with a 3-chlorobenzyl moiety . This arrangement creates a planar pyridazinone core with electron-withdrawing substituents (fluoro and methoxy groups) and a hydrophobic benzyl component, potentially influencing receptor binding and metabolic stability.

Spectroscopic and Computational Data

Key spectroscopic identifiers include:

  • IR Absorption: Peaks at 1664 cm1^{-1} and 1642 cm1^{-1}, corresponding to carbonyl stretches from the acetamide and pyridazinone groups, respectively .

  • 1^1H-NMR: Signals at δ 7.73 ppm (NH proton), δ 4.80 ppm (pyridazinone-CH2_2), and δ 3.82 ppm (benzyl-CH2_2), consistent with the proposed structure .

  • InChIKey: IYUCLZWZIOIDMY-UHFFFAOYSA-N, enabling precise database referencing .

Table 1: Comparative Analysis of Pyridazinone Derivatives

Compound NameStructural FeaturesUnique Properties
N-(3-Chlorobenzyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamidePyridazinone, 2-fluoro-4-methoxyphenyl, 3-chlorobenzylEnhanced solubility from methoxy group
2-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-fluorobenzyl)acetamidePyridazinone, 4-chlorophenylHigher lipophilicity due to chlorine
N-[1-(2-Fluorophenyl)-2-oxopropyl]acetamideAcetamide, 2-fluorophenylSimplified core, lower molecular weight

Synthesis and Optimization

Reaction Pathway

The synthesis typically involves a multi-step sequence:

Purification and Characterization

Purification via column chromatography (DCM:MeOH gradient) followed by recrystallization from ethanol yields a white crystalline solid. Purity is confirmed by HPLC (>98%), and structural validation relies on 1^1H-NMR, 13^{13}C-NMR, and high-resolution mass spectrometry .

Biological Activity and Mechanistic Insights

In Vitro Profiling

Preliminary assays on related compounds show:

  • IC50_{50} for COX-2 Inhibition: 12.4 µM (compared to 5.8 µM for celecoxib) .

  • Solubility: 0.45 mg/mL in PBS (pH 7.4), improved by the methoxy group’s polarity .

Comparative Pharmacological Profile

Analog-Specific Properties

  • Chlorophenyl Analogs: Higher metabolic stability (t1/2_{1/2} = 4.2 h in human liver microsomes) but reduced aqueous solubility .

  • Methoxy-Containing Derivatives: Faster absorption (Tmax_{\text{max}} = 1.8 h) due to enhanced permeability .

Structure-Activity Relationships (SAR)

  • Fluorine Substitution: Increases membrane penetration but may reduce plasma protein binding.

  • Chlorobenzyl Group: Contributes to π-π stacking interactions with aromatic residues in target enzymes .

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